Boc-5-Fluoro-D-tryptophan

Übersicht

Beschreibung

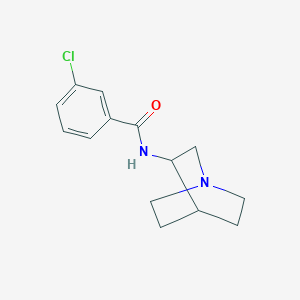

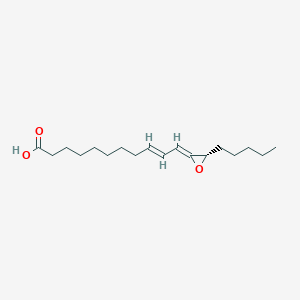

Boc-5-Fluoro-D-tryptophan is a chemical compound used in scientific research. It offers perplexity and burstiness, allowing for diverse applications in studies related to drug development, neuropharmacology, and protein engineering. It has a molecular weight of 322.34 .

Molecular Structure Analysis

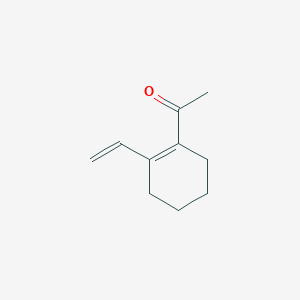

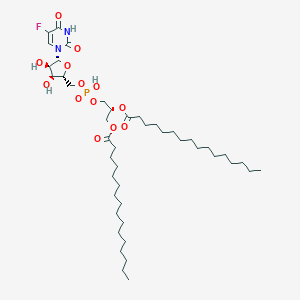

The linear formula for Boc-5-Fluoro-D-tryptophan is C16H19FN2O4 . The molecular structure of this compound involves a fluorine substitution which can potentially affect how the molecule binds to the enzyme’s active site.Chemical Reactions Analysis

Boc-5-Fluoro-D-tryptophan can be used to study enzymes that interact with tryptophan. The fluorine substitution can potentially affect how the molecule binds to the enzyme’s active site, providing insights into the enzyme’s mechanism of action.Wissenschaftliche Forschungsanwendungen

Biomacromolecule Orientation and Dynamics : 5F-Trp is used as a sensitive probe for studying the orientation and dynamics of biomacromolecules in situ, aligning with the indole ring symmetry (Zhao et al., 2007).

Protein Folding Analysis : It has reduced fluorescence lifetime heterogeneity compared to tryptophan, making it a superior candidate for energy donor in FRET experiments. This property enables more precise estimation of intramolecular distance distributions during protein folding and unfolding (Sarkar et al., 2011).

Peptide Chemistry Building Blocks : An efficient pathway for the synthesis of (S)-5,6-dibromo-tryptophan derivatives, which are crucial building blocks for peptide chemistry, has been presented (Mollica et al., 2011).

Cancer Immunotherapy : L-5-[18F]fluorotryptophan measures IDO1 and TDO2 activity in tumor cells, potentially aiding in cancer immunotherapy by reversing immune dysfunction (Tang et al., 2017).

Fluorescence Spectroscopy : 5-fluorotryptophan in proteins allows for simultaneous measurement of multiple distances between it and a RET acceptor, facilitating a more straightforward interpretation of time-resolved fluorescence protein data (Broos et al., 2004).

Drug Delivery Applications : N-Boc-L-tryptophan-based amphiphilic BAB triblock copolymers show potential in drug delivery due to their hydrodynamic size, spherical micelles, and potential for drug stabilization in hydrophobic cores (Voda et al., 2016).

Safety and Hazards

Wirkmechanismus

Target of Action

Boc-5-Fluoro-D-tryptophan is primarily used in enzyme research. It is used to study enzymes that interact with tryptophan. The primary targets of this compound are Triosephosphate isomerase and Glutathione S-transferase Mu 1 . These enzymes play crucial roles in various biochemical processes, including glycolysis and detoxification .

Eigenschaften

IUPAC Name |

(2R)-3-(5-fluoro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-5-4-10(17)7-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFODZRINGCUSL-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CNC2=C1C=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-5-Fluoro-D-tryptophan | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Methoxyphenyl)benzo[f]chromen-1-one](/img/structure/B39041.png)

![2-[(1R,2R)-2-Methylcyclopentyl]oxyethanethiol](/img/structure/B39049.png)